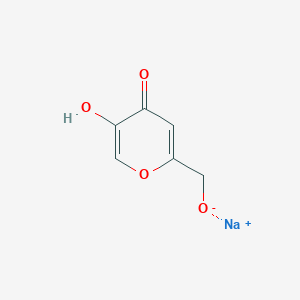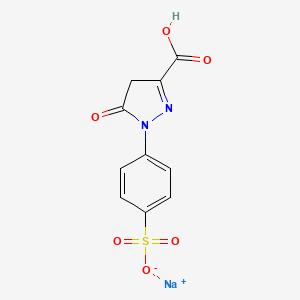![molecular formula C11H14ClN B1592749 (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 616202-81-4](/img/structure/B1592749.png)
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Descripción general
Descripción
“(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine” is a derivative of azepine . Azepines are unsaturated heterocycles of seven atoms, with a nitrogen replacing a carbon at one position . The atoms are numbered starting with the nitrogen .
Synthesis Analysis
Azepines can be synthesized through various methods such as thermally, photo-chemically, and microwave irradiation . One approach involves the deprotonation of quaternary aromatic salts with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N,N’,N’-tetramethylquanidine (TMG) under visible light irradiation followed by ring-expansion . Another method involves the thermolysis of enantiomerically pure 3-substituted 7,7-dihalo-2-azabicyclo[4.1.0]heptanes in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of azepine derivatives can be analyzed using various methods such as NOESY, biogenic synthesis, and data comparison . The geometry of dibenzoazepine analogues has also been studied theoretically .Chemical Reactions Analysis
Azepine derivatives undergo various chemical reactions. For instance, they can undergo highly stereoselective [4+2] cycloaddition reactions with heterodienophiles and arylation/alkenylation under Suzuki conditions . They can also undergo ring-expansion reactions of gem-dihalocyclopropanes in which the three-membered ring was fused to an N-heterocycle .Direcciones Futuras
The synthesis of azepine derivatives, including “(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine”, is a promising area of research. Future directions could include the development of more efficient synthesis methods, exploration of their biological properties, and their potential use in drug development .
Propiedades
IUPAC Name |
(5S)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZERNUQAFMOF-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635335 | |
| Record name | (1S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine | |
CAS RN |
616202-81-4 | |
| Record name | (1S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

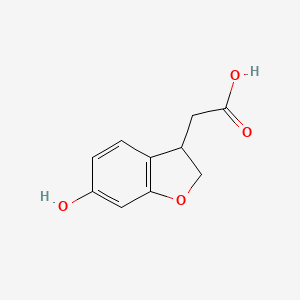
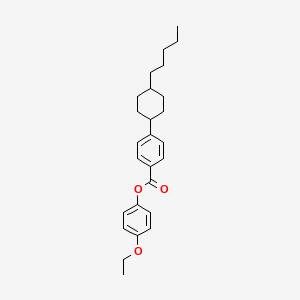
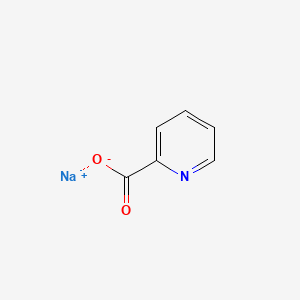
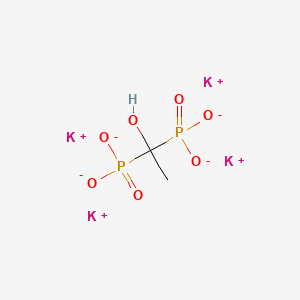
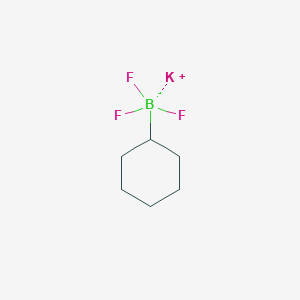
![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)
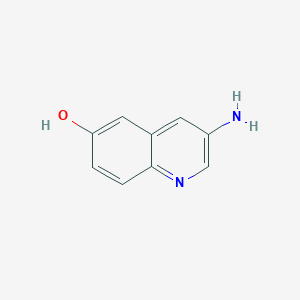
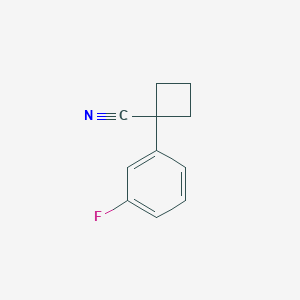
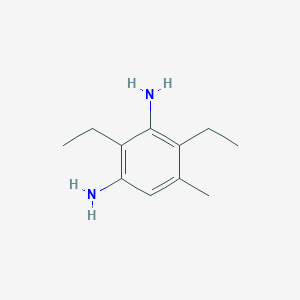
![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)
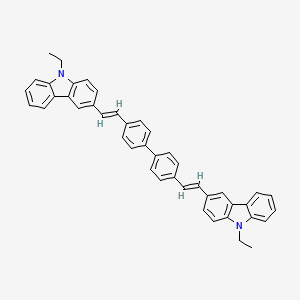
![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)
